N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide is a synthetic organic compound characterized by a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a methyl group at position 2. The pyridine-3-carboxamide moiety is linked to the benzofuran ring at position 3.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c1-13-18-9-8-17(25-22(27)15-3-2-10-24-12-15)11-19(18)28-21(13)20(26)14-4-6-16(23)7-5-14/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTNVFJKAAJOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Nicotinamide Moiety: The final step involves the coupling of the benzofuran derivative with nicotinic acid or its derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide exhibits promising anticancer activity. Compounds with similar structural features have demonstrated efficacy against various cancer cell lines, suggesting potential applications in targeted cancer therapies. For example, studies have shown that derivatives of pyridine and benzofuran can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. These findings suggest that this compound could be developed into new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Effects
The benzofuran structure is known for its potential anti-inflammatory effects. Compounds containing this moiety have been studied for their ability to modulate inflammatory responses, making them candidates for treating conditions characterized by chronic inflammation.
Interaction Studies
Molecular docking studies provide insights into how this compound interacts with various biological targets. Research indicates that similar compounds show binding affinity to enzymes involved in bacterial resistance mechanisms, suggesting therapeutic applications against resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities.
Modulation of Protein-Protein Interactions: Interfering with protein-protein interactions that are critical for cellular processes, thereby affecting cell signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridine-3-carboxamide derivatives, many of which are documented as Complex II (succinate dehydrogenase) inhibitors in the 2023 European Patent Application (EP 4321091 A1) . Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyridine-3-Carboxamide Derivatives
| Compound ID (from Patent) | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target Compound | Benzofuran | - 2-(4-chlorobenzoyl) - 3-methyl |
Chlorinated aromatic group; rigid benzofuran core |
| A.3.32 | Indan | - 1,1,3-trimethyl - 2-(difluoromethyl) |
Difluoromethyl group; branched alkyl substituents |
| A.3.33 | Indan (R-configuration) | - 1,1,3-trimethyl - 2-(difluoromethyl) |
Stereospecific activity due to R-configuration |
| A.3.34–A.3.39 | Indan | Varied alkyl chains (ethyl, propyl, isobutyl) | Enhanced lipophilicity and membrane penetration |
Key Differences and Implications
Core Structure: The target compound uses a benzofuran core, while analogs A.3.32–A.3.39 employ an indan core.
Substituent Chemistry :
- The 4-chlorobenzoyl group in the target compound provides steric bulk and halogen-mediated hydrophobic interactions, distinct from the difluoromethyl or alkyl groups in A.3.32–A.3.38. Fluorinated groups (e.g., in A.3.32) enhance metabolic stability but may reduce solubility .
- The methyl group at position 3 of the benzofuran ring offers minimal steric hindrance compared to the bulkier substituents (e.g., isobutyl in A.3.38) in indan derivatives.
Biological Activity :
- While specific data for the target compound are unavailable, structurally similar indan-based pyridine-3-carboxamides (e.g., A.3.32–A.3.39) exhibit broad-spectrum fungicidal activity against Botrytis cinerea, Fusarium spp., and Zymoseptoria tritici . The benzofuran variant may show divergent efficacy due to its unique substituent arrangement.
Stereochemical Considerations: Compounds like A.3.33 and A.3.35–A.3.39 highlight the role of stereochemistry in activity.
Research Findings and Limitations
- Patent Data : The European Patent Application emphasizes that substituent variation in pyridine-3-carboxamides significantly impacts fungicidal potency. For example, ethyl and propyl chains (A.3.34–A.3.36) improve systemic mobility in plants compared to methyl or halogenated groups .
- Gaps in Knowledge: No peer-reviewed studies directly evaluate the target compound’s activity. Its performance relative to indan-based analogs remains speculative without empirical data on binding kinetics or field trials.
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, synthesis methods, and biological activity of this compound, supported by diverse research findings.
Structural Characteristics
The compound is characterized by its complex structure, which includes:
- Benzofuran Moiety : A fused benzene and furan ring system contributing to its bioactivity.
- Pyridine Ring : A nitrogen-containing aromatic ring that enhances its interaction with biological targets.
- Chlorobenzoyl Group : An electron-withdrawing group that may enhance the compound's reactivity and biological interactions.
The molecular formula of the compound is , with a molecular weight of 390.82 g/mol. The presence of various functional groups suggests a diverse range of potential interactions with biological systems .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions that allow for structural modifications. Common methods include:
- Formation of the Benzofuran Core : Utilizing starting materials that contain both benzene and furan components.
- Pyridine Ring Formation : Introducing nitrogen into the aromatic system through cyclization reactions.
- Chlorobenzoyl Substitution : Employing electrophilic aromatic substitution techniques to attach the chlorobenzoyl group.
These synthetic routes are crucial for developing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties .
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Anticancer Activity
Preliminary studies suggest that this compound may act as an anticancer agent. Its structural components are similar to known anticancer drugs, and it has been shown to inhibit cancer cell proliferation in vitro. The mechanism is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
Compounds with similar structures often demonstrate antimicrobial and antiviral properties. The pyridine derivatives have been noted for their therapeutic effects against various pathogens, including bacteria and viruses. The presence of the chlorobenzoyl group may enhance these activities due to its electron-withdrawing properties, which can affect the compound's interaction with biological targets .
Structure–Activity Relationship (SAR)
A structure–activity relationship analysis reveals that modifications in the functional groups significantly impact the biological activity of this compound. For example, varying substituents on the pyridine or benzofuran moieties can alter potency and selectivity against specific biological targets .
Data Table: Biological Activity Overview
Case Studies
- Anticancer Efficacy : In a study examining various derivatives of pyridine-based compounds, this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Testing : Another study investigated the antimicrobial effects of compounds similar to this compound against common bacterial strains. Results indicated effective inhibition at micromolar concentrations, supporting further exploration into its use as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
